

# Acrivastine's Interaction with the Blood-Brain Barrier: A Technical Guide

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## Compound of Interest

Compound Name: Acrivastine

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## Executive Summary

**Acrivastine**, a second-generation histamine H1 receptor antagonist, is designed to minimize sedative effects by limiting its passage across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the mechanisms governing **acrivastine's** interaction with the BBB, focusing on its physicochemical properties, permeability, and active efflux. Quantitative data from key studies are presented, alongside detailed experimental methodologies, to provide a thorough understanding for researchers and drug development professionals. The primary factors restricting **acrivastine's** central nervous system (CNS) penetration are its low passive membrane permeability and its active transport out of the brain by P-glycoprotein (P-gp). This guide synthesizes the current knowledge to elucidate the multifaceted nature of **acrivastine's** limited BBB penetration.

## Physicochemical and Pharmacokinetic Properties of Acrivastine

The molecular and pharmacokinetic profile of **acrivastine** underpins its interaction with the blood-brain barrier. Key properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molar Mass	348.44 g/mol	[1][3]
pKa	1.99 (Predicted)	[1]
Water Solubility	>2 mg/mL in DMSO (warmed)	[1]
Absorption	Rapidly absorbed	[4][5]
Time to Peak Plasma	~1.14 hours	[5][6]
Plasma Protein Binding	~50% (primarily to albumin)	[5][7]
Metabolism	Minimally hepatic	[5]
Elimination Half-Life	~1.5 - 4 hours	[4][5]
Excretion	Primarily renal (urine ~84%, feces ~13%)	[5][6]

## Quantitative Analysis of Blood-Brain Barrier Penetration

The extent of a drug's penetration into the central nervous system is a critical determinant of its potential for CNS-related side effects. For **acrivastine**, multiple studies have quantified its limited ability to cross the blood-brain barrier.

Parameter	Value	Species	Reference
Brain-to-Plasma Ratio	0.072 ± 0.014	Rat	
Passive Membrane Permeability	16.2 nm/s	In vitro	
P-glycoprotein Efflux Ratio (in vitro)	3.71	In vitro	

# Mechanisms Limiting Blood-Brain Barrier

## Permeation

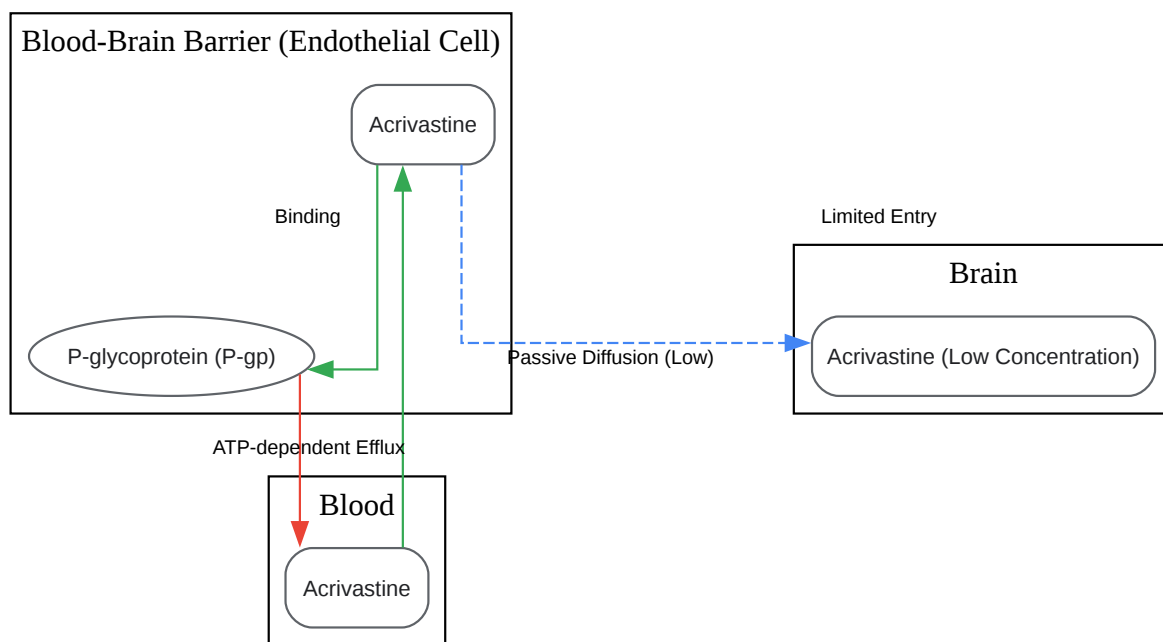
The restricted entry of **acrivastine** into the central nervous system is not governed by a single factor, but rather a combination of its inherent properties and its interaction with the physiological barrier of the BBB.

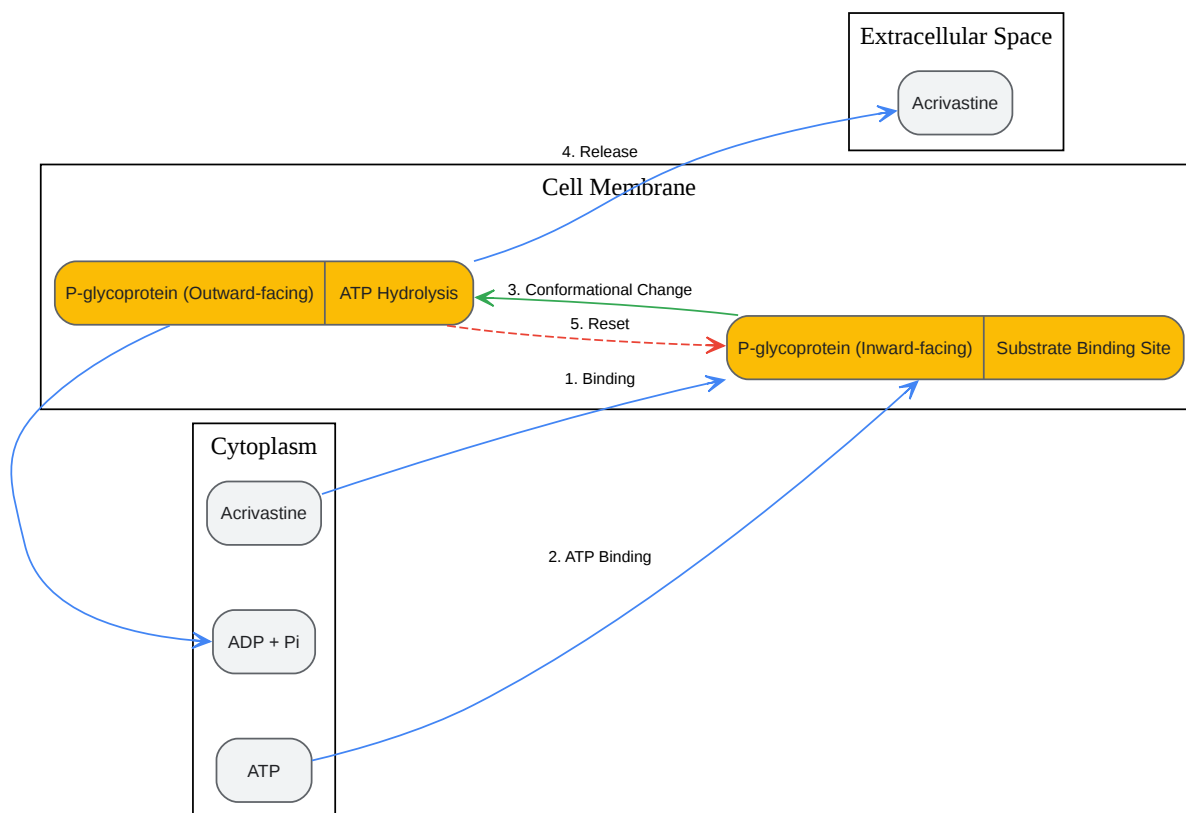
## Low Passive Membrane Permeability

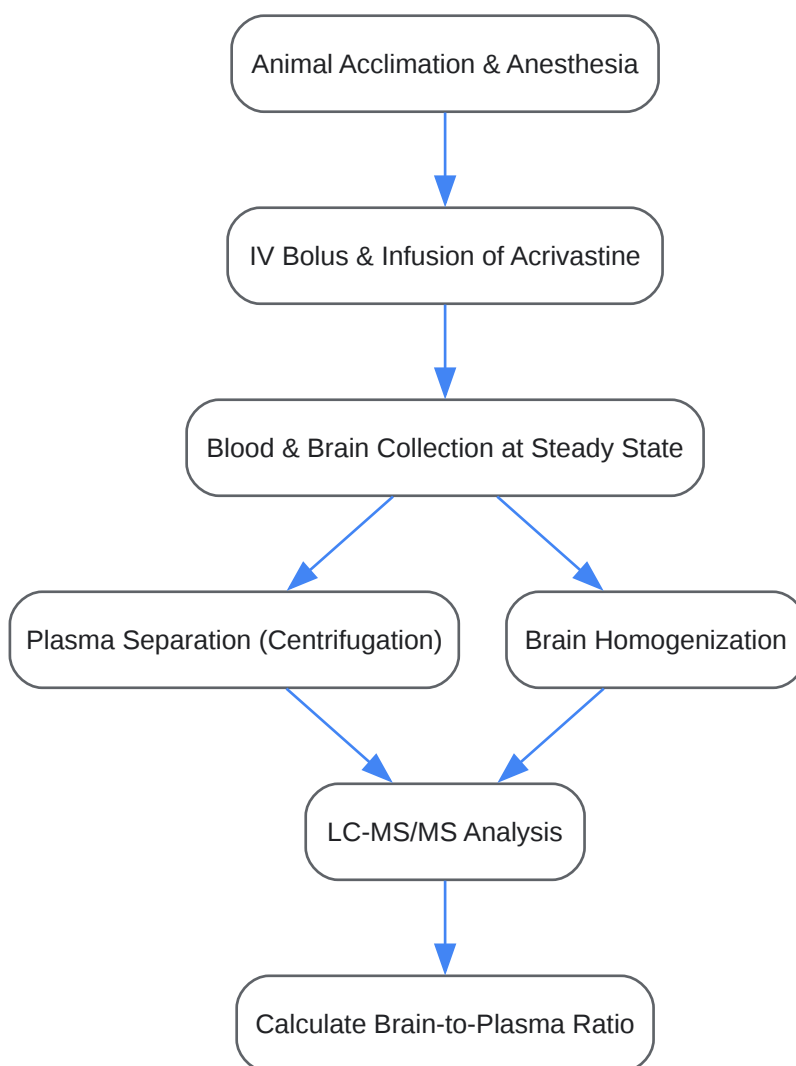
**Acrivastine** exhibits low passive membrane permeability, a key characteristic that intrinsically limits its ability to diffuse across the lipid-rich cell membranes of the brain endothelial cells. This is a fundamental property that contributes to its classification as a non-sedating antihistamine.

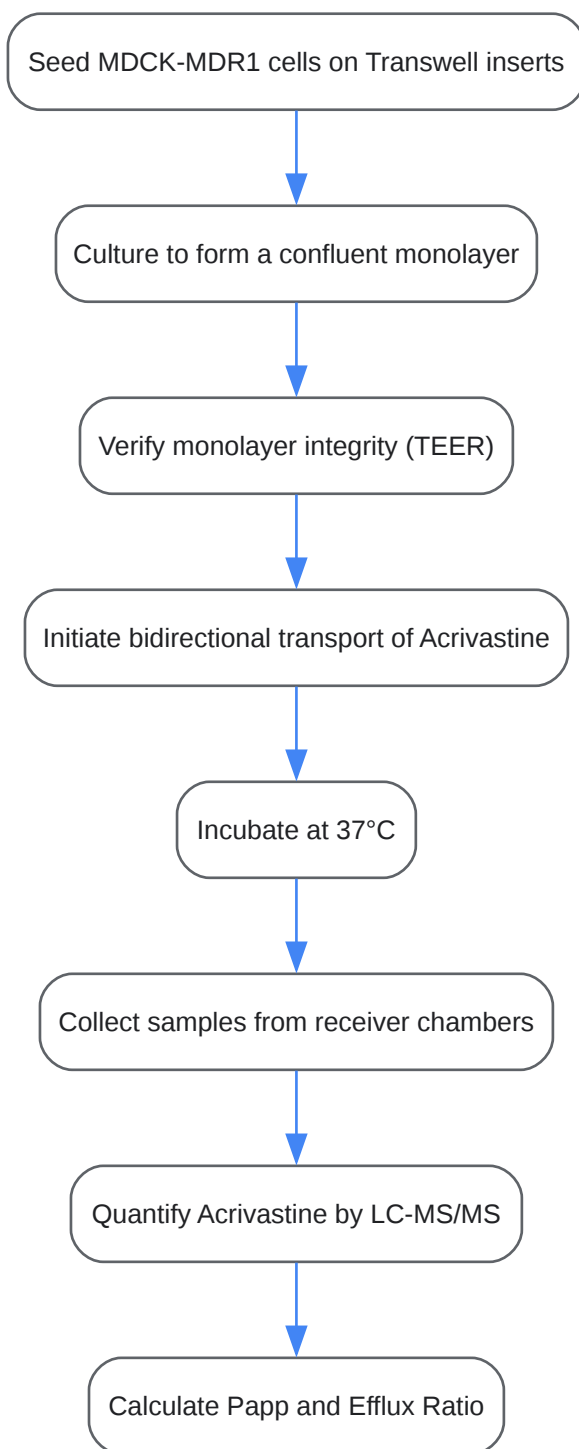
## P-glycoprotein (P-gp) Mediated Efflux

**Acrivastine** is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed at the blood-brain barrier. P-gp actively transports **acrivastine** from the brain endothelial cells back into the bloodstream, effectively functioning as a "molecular pump" that prevents the drug from reaching significant concentrations within the CNS.









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